molecular formula C18H19ClN2O3 B6625175 N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide

N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide

Cat. No. B6625175
M. Wt: 346.8 g/mol
InChI Key: GVBZWQZXQZFIBE-UHFFFAOYSA-N
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Description

N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide, also known as AMMC, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. AMMC belongs to the class of benzamides and has been shown to exhibit promising activity against a variety of diseases.

Mechanism of Action

The mechanism of action of N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In inflammatory cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to inhibit the production of inflammatory cytokines by blocking the activation of specific signaling pathways. In bacterial cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to exhibit a variety of biochemical and physiological effects. In cancer cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of histone deacetylases. In inflammatory cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of specific signaling pathways. In bacterial cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to disrupt the bacterial cell membrane, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide in lab experiments is its broad spectrum of activity against a variety of diseases. Another advantage is its relatively low toxicity compared to other compounds with similar activity. One limitation of using N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide research. One direction is to investigate its potential as a cancer therapy in vivo. Another direction is to investigate its potential as an anti-inflammatory agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis of N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide involves the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to produce 3-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with N-(3-acetamido-4-methoxyphenyl)methylamine to produce N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide. The overall yield of the synthesis is approximately 60%.

Scientific Research Applications

N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to exhibit activity against a variety of diseases, including cancer, inflammation, and bacterial infections. In cancer research, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In bacterial infection research, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to exhibit antibacterial activity against a variety of bacterial strains.

properties

IUPAC Name

N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-11-14(5-4-6-15(11)19)18(23)20-10-13-7-8-17(24-3)16(9-13)21-12(2)22/h4-9H,10H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBZWQZXQZFIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)NCC2=CC(=C(C=C2)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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